3,10-Perylenedione
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Overview
Description
3,10-Perylenedione is an organic compound with the molecular formula C20H10O2 It is a derivative of perylene, a polycyclic aromatic hydrocarbon This compound is known for its distinctive structure, which includes two ketone groups positioned at the 3 and 10 positions of the perylene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Perylenedione typically involves the oxidation of perylene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction proceeds through the formation of intermediate perylenequinones, which are further oxidized to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions: 3,10-Perylenedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex perylene derivatives.
Reduction: Reduction reactions can convert this compound to perylenediols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the perylene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed:
Oxidation: Perylenetetrone and other higher oxidation state derivatives.
Reduction: Perylenediols.
Substitution: Halogenated or nitro-substituted perylene derivatives.
Scientific Research Applications
3,10-Perylenedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light exposure.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3,10-Perylenedione involves its ability to interact with various molecular targets. In photodynamic therapy, for example, it generates reactive oxygen species upon exposure to visible light, leading to the destruction of targeted cells. The compound’s unique structure allows it to participate in electron transfer reactions, making it useful in various redox processes.
Comparison with Similar Compounds
3,10-Perylenedione can be compared with other perylene derivatives such as:
1,12-Perylenedione: Another perylenequinone with ketone groups at different positions.
Perylenediols: Reduced forms of perylenediones with hydroxyl groups.
Perylenetetrone: A higher oxidation state derivative with four ketone groups.
Uniqueness: this compound is unique due to its specific positioning of ketone groups, which imparts distinct chemical and physical properties. Its ability to generate reactive oxygen species upon light exposure makes it particularly valuable in photodynamic therapy and other applications requiring controlled redox reactions.
Properties
CAS No. |
5796-93-0 |
---|---|
Molecular Formula |
C20H10O2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
perylene-3,10-dione |
InChI |
InChI=1S/C20H10O2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10H |
InChI Key |
FUTARTAINOHELR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC=C4C3=C(C=CC4=O)C5=C2C(=C1)C(=O)C=C5 |
Origin of Product |
United States |
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